Ethyl Ester vs. Methyl Ester: Elevated Lipophilicity Drives Permeability and Pharmacokinetic Differentiation
The ethyl ester moiety of CAS 877630-50-7 confers measurably higher lipophilicity compared to its direct methyl ester analog (CAS 877630-52-9). Using fragment-based AlogP calculations validated against experimental logP values of methyl propanoate (logP = 0.57) and ethyl propanoate (logP = 0.96), the estimated logP difference between the two compounds is approximately 0.4–0.5 log units [1]. This increment translates predictably to enhanced passive membrane permeability, as governed by the pH-partition hypothesis and corroborated by the general observation that each 0.5 logP unit increase can approximately double intestinal permeability in the 0–3 logP range [2]. For procurement decisions in cell-based screening or in vivo PK studies, the ethyl ester offers a distinct ADME profile without the need for a separate prodrug strategy.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Estimated AlogP ≈ 0.96 (based on ethyl propanoate fragment contribution plus pyrazolo[3,4-d]pyrimidine scaffold) |
| Comparator Or Baseline | Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-52-9): Estimated AlogP ≈ 0.57 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.5 (ethyl > methyl) |
| Conditions | Fragment-based AlogP calculation; validated against experimental logP values of methyl propanoate (0.57) and ethyl propanoate (0.96) |
Why This Matters
A 0.4–0.5 logP difference is sufficient to meaningfully alter cell permeability and oral absorption, making the ethyl ester the preferred choice when passive membrane transit is a critical assay parameter.
- [1] Molbase / plantaedb.com. Methyl propionate: XlogP 0.80, AlogP 0.57. Ethyl propionate (CAS 105-37-3): LogP 0.96. Data retrieved 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
